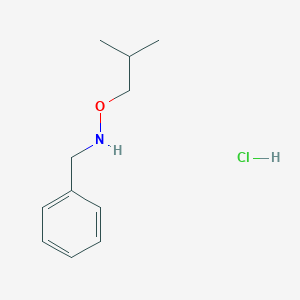

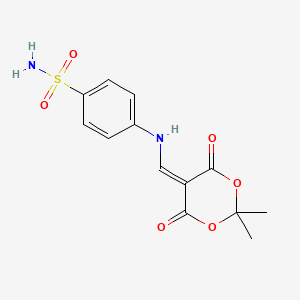

2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-4-tosylthiazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Methylsulfonyl)-N-(pyridin-2-ylmethyl)-4-tosylthiazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazole-based compound that has been synthesized and studied for its biochemical and physiological effects.

科学的研究の応用

Structural Characterisation in Metal Complexes

The interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, related to the chemical structure , leads to the formation of compounds used in the structural characterisation of metal complexes. These complexes have been characterized by elemental analyses, magnetic measurements, IR, mass spectrometry, and NMR spectroscopy, highlighting their potential in materials science and coordination chemistry (Sousa et al., 2001).

Novel Routes in Organic Synthesis

Research comparing 2-trimethylsilylethanesulfonyl (SES) and tosyl (Ts) protecting groups in the preparation of nitrogen-containing five-membered rings has provided insights into novel synthetic routes. This study highlights the versatility of sulfonyl groups in facilitating the synthesis of complex organic structures, such as pyrrolines and pyrrolidines (Declerck et al., 2007).

Nucleophilic Substitution Reactions

The nucleophilic substitution reactions of 1-(4-methylsulfonyl-2-pyridyl)-5-chloro pyrazoles demonstrate the chemical's reactivity. This process occurs under mild conditions to provide 5-alkyl amino and thioether pyrazoles in high yields, indicating its importance in the synthesis of heterocyclic compounds (Sakya & Rast, 2003).

Quantum Chemical Analysis

The compound N‐(Pyridin‐2‐yl)thiazol‐2‐amine, closely related to the molecule of interest, has been subject to quantum chemical analysis revealing dynamic tautomerism and divalent N(I) character. This analysis provides insights into the electronic structure and reactivity of such compounds, which are significant in the development of therapeutics and materials science (Bhatia et al., 2013).

Catalyzed C-H Amination

The oxidative C-H amination of N-substituted amidines, including those with tosyl and methylsulfonyl groups, has been accomplished using catalysis to furnish benzimidazoles. This process illustrates the compound's utility in facilitating complex transformations in organic synthesis (Alla et al., 2013).

特性

IUPAC Name |

4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S3/c1-12-6-8-14(9-7-12)27(23,24)16-15(25-17(20-16)26(2,21)22)19-11-13-5-3-4-10-18-13/h3-10,19H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAKZAOAKROUPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Bromo-1,3-thiazol-4-yl)phenyl]methoxy-tert-butyl-dimethylsilane](/img/structure/B2961201.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2961204.png)

![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(2-fluorophenyl)acetamide](/img/structure/B2961210.png)

![Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2961217.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate](/img/structure/B2961220.png)